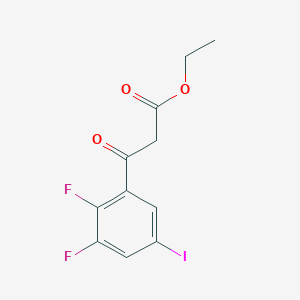
Ethyl 3-(2,3-difluoro-5-iodophenyl)-3-oxopropanoate
Cat. No. B8712314
Key on ui cas rn:
333780-76-0
M. Wt: 354.09 g/mol
InChI Key: RWYDSVFXWPPIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06624159B2
Procedure details


2,3-Difluoro-5-iodobenzoic acid (Preparation 19, 18.2 g) in tetrahydrofuran (100 mL) at room temperature is treated with 1,1′-carbonyldiimidazole (12.46 g) portion-wise over a one minute period under a nitrogen atmosphere and the mixture is stirred for 6 h. In a separate flask, ethyltrimethylsilyl malonate (14.38 g) in tetrahydrofuran (40 mL) is cooled to 0-5° C. and DBU (11.20 g) is added dropwise over a period of 15 minutes. After 5.5 h, this solution is cannulated into the ice cooled imidazolide solution over a 7 minute period with vigorous stirring. The mixture is allowed to slowly warm to room temperature overnight. The reaction mixture is poured into 600 mL of ice/water containing 41 mL of 6N HCl. The mixture is extracted 3 times with ethyl acetate. The combined organic extracts are dried (Na2SO4) and concentrated in vacuo. The crude product is purified by chromatography, using 600 g of silica gel, packed and eluted with methylene chloride/heptane/ethyl acetate/acetic acid (3/7/0.5%/0.5%), to afford the title compound in 65% yield as an orange oily solid. Physical characteristics: 1H NMR (CDCl3) δ12.65, 8.00, 7.94, 7.73, 7.58, 5.81, 4.35-4.19, 3.96, 1.35, 1.28; IR (diffuse reflectance) 2986, 1647, 1622, 1573, 1489, 1420, 1383, 1293, 1275, 1240, 1215, 1037, 958, 882, 801 cm−1; MS (EI) m/z 354 (M+); HRMS (FAB) m/z 354.9648 (C11H9F2IO3+H). Anal. Found: C, 37.34; H, 2.50; N, 0.15.



Name
ethyltrimethylsilyl malonate
Quantity
14.38 g
Type
reactant
Reaction Step Two



[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([F:11])=[CH:9][C:8]([I:12])=[CH:7][C:3]=1[C:4]([OH:6])=O.C(N1[CH:24]=[CH:23]N=C1)(N1C=CN=C1)=O.C(O[Si](C)(C)CCC)(=O)[CH2:26][C:27]([O-:29])=[O:28].C1CCN2C(=NCCC2)CC1.[N-]1C=CN=C1.Cl>O1CCCC1>[F:1][C:2]1[C:10]([F:11])=[CH:9][C:8]([I:12])=[CH:7][C:3]=1[C:4](=[O:6])[CH2:26][C:27]([O:29][CH2:23][CH3:24])=[O:28]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18.2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)O)C=C(C=C1F)I
|
|
Name
|
|
|
Quantity
|
12.46 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
ethyltrimethylsilyl malonate
|
|
Quantity
|
14.38 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)[O-])(=O)O[Si](CCC)(C)C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
11.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N-]1C=NC=C1
|
Step Six
[Compound]
|
Name
|
ice water
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 6 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After 5.5 h
|
|
Duration
|
5.5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is extracted 3 times with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts are dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified by chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with methylene chloride/heptane/ethyl acetate/acetic acid (3/7/0.5%/0.5%)
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C=C1F)I)C(CC(=O)OCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

